molecular formula C13H19ClN2O B1525209 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2-methyl-1-propanone hydrochloride CAS No. 1220033-50-0

2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2-methyl-1-propanone hydrochloride

Cat. No. B1525209
CAS RN: 1220033-50-0
M. Wt: 254.75 g/mol
InChI Key: YZEMECIGOYJUKJ-UHFFFAOYSA-N
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Description

The compound “2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2-methyl-1-propanone hydrochloride” has a CAS Number of 1236262-17-1 and a molecular weight of 316.83 . The IUPAC name for this compound is 2-amino-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenylpropan-1-one hydrochloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 316.83 . Unfortunately, additional specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Antimalarial Activity

A study by Werbel et al. (1986) explored the synthesis of compounds related to 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2-methyl-1-propanone hydrochloride, specifically focusing on their antimalarial activity. The research indicated a correlation between antimalarial potency and the structural properties of the compounds, with some showing promising results in primate models and extended protection against infection after oral administration (Werbel et al., 1986).

Development of Anti-HCV Drug Intermediates

Chen (2015) reported on the synthesis of a key intermediate for the anti-Hepatitis C Virus (HCV) drug Simeprevir. This involved the use of compounds structurally related to this compound. The study highlighted the steps involved in the synthesis, contributing to the development of effective antiviral medications (Chen, 2015).

Application in Antifungal Agents

Gholap et al. (2007) synthesized a series of compounds including this compound and evaluated their antifungal properties. The study discussed the relationship between functional group variation and biological activity, contributing to the understanding of new potential antifungal agents (Gholap et al., 2007).

Biosynthesis of Tetrahydroisoquinoline Alkaloids

Tanifuji et al. (2016) conducted a study on the asymmetric synthesis of amino acid components used in the biosynthesis of tetrahydroisoquinoline alkaloids. This research is significant for understanding the synthetic pathways and potential applications of compounds like this compound in medicinal chemistry (Tanifuji et al., 2016).

Synthesis of Novel Imidazoloisoquinolines

Katritzky et al. (2000) reported on the efficient synthesis of imidazoloisoquinolines, utilizing compounds similar to this compound. This research contributes to the field of heterocyclic chemistry and the development of new compounds with potential pharmaceutical applications (Katritzky et al., 2000).

properties

IUPAC Name

2-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-13(2,14)12(16)15-8-7-10-5-3-4-6-11(10)9-15;/h3-6H,7-9,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEMECIGOYJUKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC2=CC=CC=C2C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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